![molecular formula C10H12N4O3 B052459 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate CAS No. 122341-55-3](/img/structure/B52459.png)
2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a diazonium salt that is synthesized by the reaction of 2-amino-5-ethylphenol with sodium nitrite and hydrochloric acid.
Applications De Recherche Scientifique
2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate has been used in various scientific research applications. One of the most important applications of this compound is in the field of organic synthesis. It has been used as a reagent for the synthesis of various organic compounds, including azo dyes, nitroso compounds, and diazo compounds. This compound has also been used in the synthesis of various biologically active compounds, including antibiotics and anticancer agents.
Mécanisme D'action
The mechanism of action of 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate is not well understood. However, it is believed that the compound acts as a nitrosating agent, which can lead to the formation of nitroso compounds. These nitroso compounds can then react with various biological molecules, including proteins and DNA, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate are not well understood. However, it has been reported that this compound can cause DNA damage and can induce apoptosis in cancer cells. It has also been reported that this compound can act as a potent bactericidal agent, which can be used in the treatment of various bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate is that it is a relatively stable compound, which can be easily synthesized in the laboratory. However, one of the limitations of this compound is that it can be highly reactive and can react with various biological molecules, leading to various biochemical and physiological effects.
Orientations Futures
There are many possible future directions for the research on 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate. One area of research could be the development of new synthetic methods for this compound, which could lead to the synthesis of new derivatives with improved biological activity. Another area of research could be the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic agents for the treatment of various diseases. Finally, the potential applications of this compound in the field of nanotechnology could also be explored, which could lead to the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate involves the reaction of 2-amino-5-ethylphenol with sodium nitrite and hydrochloric acid. This reaction leads to the formation of the diazonium salt, which can be isolated by precipitation with sodium carbonate. The purity of the compound can be determined by thin-layer chromatography and melting point analysis.
Propriétés
Numéro CAS |
122341-55-3 |
|---|---|
Nom du produit |
2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate |
Formule moléculaire |
C10H12N4O3 |
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
2-diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate |
InChI |
InChI=1S/C10H12N4O3/c1-2-14(13-17)6-10(16)7-3-4-8(12-11)9(15)5-7/h3-5,10,16H,2,6H2,1H3 |
Clé InChI |
GIWNXRDIAVQJNF-UHFFFAOYSA-N |
SMILES |
CCN(CC(C1=CC(=C(C=C1)[N+]#N)[O-])O)N=O |
SMILES canonique |
CCN(CC(C1=CC(=C(C=C1)[N+]#N)[O-])O)N=O |
Autres numéros CAS |
122341-55-3 |
Synonymes |
diazo-N-nitrosoethylphenylephrine diazo-N-nitrosoetilefrin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





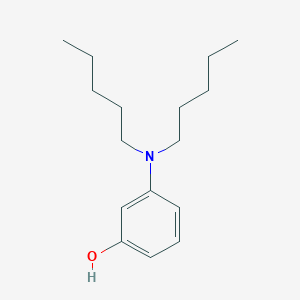
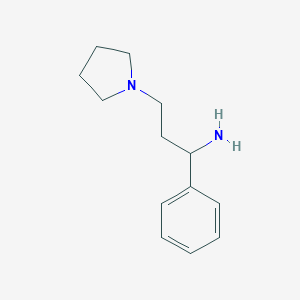
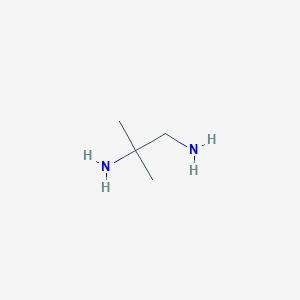
![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)
![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)
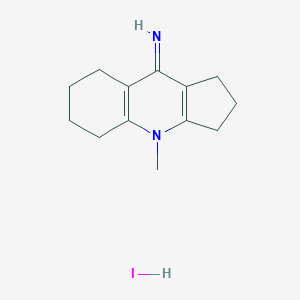
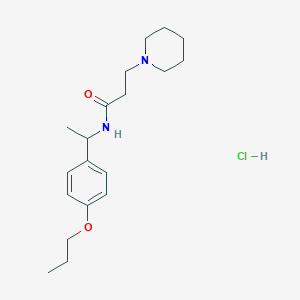
![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)